molecular formula C15H10FN5O2 B8347484 4-(5-Fluoropyridin-3-yl)-2-nitro-6-(pyrimidin-2-yl)benzenamine

4-(5-Fluoropyridin-3-yl)-2-nitro-6-(pyrimidin-2-yl)benzenamine

Cat. No. B8347484
M. Wt: 311.27 g/mol
InChI Key: LNNUZLKBBCUYLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Fluoropyridin-3-yl)-2-nitro-6-(pyrimidin-2-yl)benzenamine is a useful research compound. Its molecular formula is C15H10FN5O2 and its molecular weight is 311.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(5-Fluoropyridin-3-yl)-2-nitro-6-(pyrimidin-2-yl)benzenamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Fluoropyridin-3-yl)-2-nitro-6-(pyrimidin-2-yl)benzenamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H10FN5O2

Molecular Weight

311.27 g/mol

IUPAC Name

4-(5-fluoropyridin-3-yl)-2-nitro-6-pyrimidin-2-ylaniline

InChI

InChI=1S/C15H10FN5O2/c16-11-4-10(7-18-8-11)9-5-12(15-19-2-1-3-20-15)14(17)13(6-9)21(22)23/h1-8H,17H2

InChI Key

LNNUZLKBBCUYLS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=C(C(=CC(=C2)C3=CC(=CN=C3)F)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 3 L round-bottom flask was fitted with a mechanical overhead stirrer, a reflux condenser, and a thermometer and purged with N2. 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (2) (95.0 g, 421 mmol, 1.2 equiv), 4-bromo-2-nitro-6-(pyrimidin-2-yl)benzenamine (3) (104.55 g, 354 mmol, 1.0 equiv), K3PO4 (93.1 g, 438 mmol, 1.25 equiv, Riedel-deHaen #S29375-366), Pd(OAc)2 (0.80 g, 3.5 mmol, 1 mol %, Aldrich #06410JE) cetyltrimethylammonium bromide (1.28 g, 3.5 mmol, 1 mol %, Aldrich #0823CE) and PPh3 (3.74 g, 14 mmol, 4 mol %, Fluka #1093859) were added followed by EtOH (10 vols) and water (1.1 vols). The heterogeneous reaction mixture was stirred vigorously (>300 rpm) and heated to reflux (80° C.). After 6 hours a sample was removed for analysis of reaction completion (method C). After the reaction was judged complete, the mixture was cooled to 30° C., then water (10 vol) was added and the reaction stirred for 2 h. The resulting slurry was filtered and the filter cake washed with water (2×5 vol) and acetonitrile (2×5 vol). The filter cake was then charged back to the flask and water added (10 vol). The slurry was stirred for 3 h at 30° C. and filtered again. The filter cake was then transferred to a dish and allowed to dry under vacuum at 60-80° C. for 12 h furnishing compound (4) as an orange powder (104.87 g, 88%, purity: 96.14% AUC determined using method A). Typical reaction times were 7.9 min for SM (2) and 6.9 min for product (4).
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
104.55 g
Type
reactant
Reaction Step One
Name
Quantity
93.1 g
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
catalyst
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One
Name
Quantity
3.74 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
88%

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